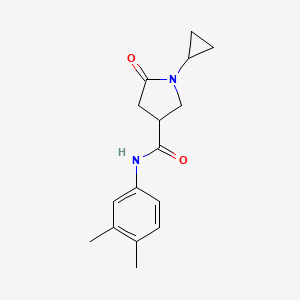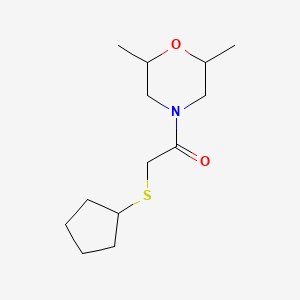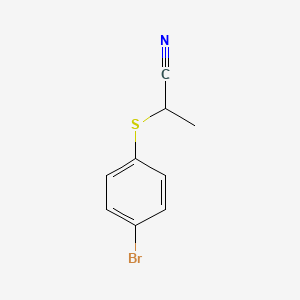![molecular formula C16H20N2O3 B7514397 N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. In addition, it has been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance insulin sensitivity, and improve glucose tolerance in animal models of diabetes. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. It has low water solubility, which can affect its bioavailability and efficacy. In addition, it has not been extensively studied in human clinical trials, and its safety and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models. Another potential application is in the treatment of obesity and metabolic disorders, where it has been shown to improve glucose homeostasis and reduce adiposity. Future studies should focus on further elucidating the mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide is synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid, followed by the reaction with oxalyl chloride and 2,3-dihydrofuran. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(14-8-5-11-21-14)17-13-7-2-1-6-12(13)16(20)18-9-3-4-10-18/h1-2,6-7,14H,3-5,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOJVXMXQLWNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)


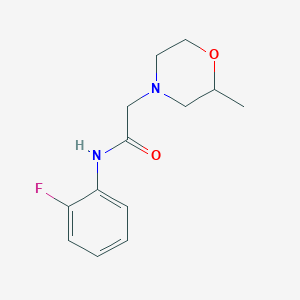
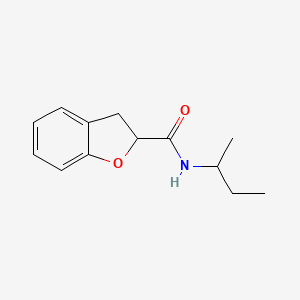
![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)

